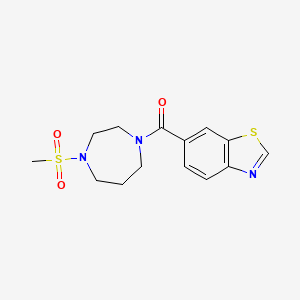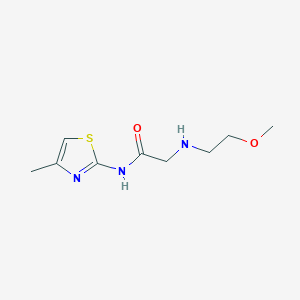
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that is similar in structure to tetrahydrocannabinol (THC), the main psychoactive component in marijuana. JWH-018 has been widely used as a research chemical to study the effects of cannabinoids on the human body.
Mécanisme D'action
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide acts as a full agonist at the CB1 receptor, which is the same receptor that THC binds to in the brain. This receptor is responsible for the psychoactive effects of marijuana, such as euphoria, relaxation, and altered perception. N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide binds to this receptor with high affinity, which leads to the activation of downstream signaling pathways and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects on the human body. In vitro studies have shown that it can induce apoptosis (cell death) in cancer cells, as well as inhibit the growth of tumors. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide in lab experiments is that it is a highly potent and selective CB1 receptor agonist, which allows researchers to study the effects of cannabinoids on the brain and other organs in a controlled manner. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in marijuana.
Orientations Futures
There are several future directions for research involving N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain, inflammation, and cancer. Another area of interest is the development of new synthetic cannabinoids that are more selective and potent than N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, which may have even greater potential for therapeutic use. Finally, more research is needed to fully understand the long-term effects of N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide on the human body, particularly in terms of its potential for addiction and other adverse effects.
Méthodes De Synthèse
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2,2,3,3-tetramethylcyclopropanecarboxylic acid, followed by the reaction of the resulting intermediate with 4-methyl-1-phenylpyrazole-3-carboxylic acid chloride. The final product is then purified through column chromatography to obtain pure N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide has been widely used as a research chemical to study the effects of cannabinoids on the human body. It has been used in both in vitro and in vivo studies to investigate the mechanism of action of cannabinoids, as well as their biochemical and physiological effects.
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-13(9-20-22(11)12-5-3-2-4-6-12)18(23)21-15-8-17-16(7-14(15)19)24-10-25-17/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWAMNMEZBCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)


![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)

![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)